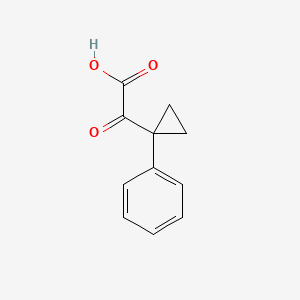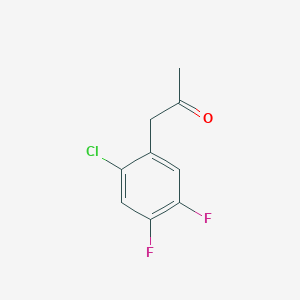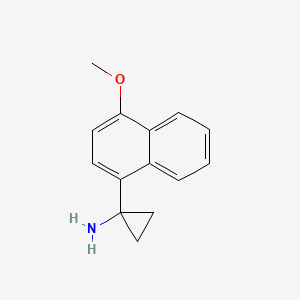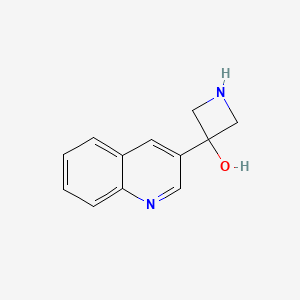![molecular formula C10H13N B13593895 [(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
[(1R,2R)-2-phenylcyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-2-phenylcyclopropyl]methanamine is a chiral amine compound with a cyclopropyl ring substituted with a phenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-phenylcyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. The reaction conditions often involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R)-2-phenylcyclopropyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of N-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1R,2R)-2-phenylcyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its structural similarity to certain neurotransmitters makes it a candidate for studying neurological processes .
Medicine
Its ability to interact with specific molecular targets can lead to the discovery of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals .
Wirkmechanismus
The mechanism of action of [(1R,2R)-2-phenylcyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine: This compound has a methoxymethyl group instead of a phenyl group, leading to different chemical and biological properties.
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine:
[(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine: The bromine substitution introduces additional reactivity and potential for further functionalization.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a cyclopropyl ring and a phenyl group. This combination of features makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
[(1R,2R)-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
ATTLDOZXPZCOGK-UWVGGRQHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CN |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



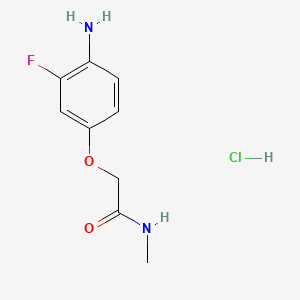


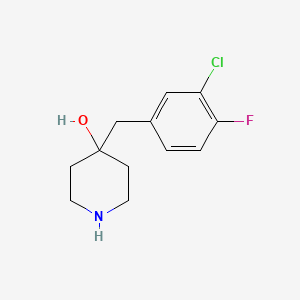

![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
